Sodium (S)-2-hydroxybutanoate

Vue d'ensemble

Description

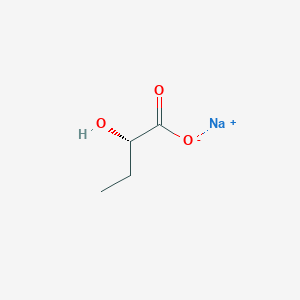

Sodium (S)-2-hydroxybutanoate, also known as sodium (S)-2-hydroxybutyrate, is a sodium salt of (S)-2-hydroxybutanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (S)-enantiomer is the one of interest here.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium (S)-2-hydroxybutanoate can be synthesized through several methods. One common approach involves the neutralization of (S)-2-hydroxybutanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the product is isolated by evaporation of the solvent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve fermentation processes using specific bacterial strains that produce (S)-2-hydroxybutanoic acid, followed by neutralization with sodium hydroxide. This method is advantageous due to its scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium (S)-2-hydroxybutanoate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form 2-oxobutanoate.

Reduction: It can be reduced to form butanoate.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

Oxidation: 2-oxobutanoate

Reduction: Butanoate

Substitution: Various substituted butanoates depending on the reagent used.

Applications De Recherche Scientifique

Sodium (S)-2-hydroxybutanoate, also known as sodium (S)-2-hydroxybutyrate, is a sodium salt derived from (S)-2-hydroxybutanoic acid and has garnered interest for its applications in chemistry, biology, medicine, and industry. It is a chiral molecule, distinguished by a specific three-dimensional arrangement that can exist in two enantiomeric forms, with the (S)-enantiomer being of particular interest.

Scientific Research Applications

This compound is a versatile compound with a wide range of applications in scientific research:

- Chemistry It serves as a chiral building block in the synthesis of complex molecules.

- Biology It functions as a metabolic intermediate in various biochemical pathways.

- Medicine It has potential therapeutic applications, especially in treating metabolic disorders.

- Industry It is used in the production of biodegradable polymers and as a precursor for other industrial chemicals.

Biological Activities

Sodium 2-hydroxybutyrate (Na-2HB) has diverse biological activities, especially in metabolic regulation and potential therapeutic uses. It is produced during the metabolism of certain amino acids and carbohydrates and has been studied for its effects on energy metabolism and exercise performance.

Sodium 2-hydroxybutyrate exerts its effects through several mechanisms:

- Inhibition of Branched-Chain Aminotransferases (BCATs) Research suggests that 2HB inhibits BCAT enzymes, which play a crucial role in branched-chain amino acid (BCAA) metabolism. This inhibition leads to a shift in protein ADP-ribosylation, enhancing oxidative capacity in skeletal muscle.

- Regulation of Gene Expression The compound influences the transcriptional regulation of genes involved in BCAA degradation via C/EBPβ-mediated pathways. This response is critical for improving exercise performance and metabolic efficiency.

- Impact on Mitochondrial Function Sodium 2-hydroxybutyrate is linked to increased mitochondrial respiration and oxidative capacity, suggesting its potential as a metabolic enhancer during physical exertion.

Case Studies and Clinical Trials

- Exercise Performance Enhancement Animal studies showed that repeated administration of sodium 2-hydroxybutyrate improved time-to-exhaustion during exercise tests, similar to the physiological adaptations seen with exercise training.

- Metabolic Disorders A study involving subjects with metabolic disorders showed that sodium 2-hydroxybutyrate could modulate serum levels of D-βHB, indicating its role in energy metabolism regulation.

- Safety and Side Effects In clinical trials, some participants experienced adverse effects such as nausea and vomiting; however, these were not widespread among all subjects.

This compound can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form 2-oxobutanoate. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction It can be reduced to form butanoate. Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

- Substitution It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Mécanisme D'action

The mechanism by which sodium (S)-2-hydroxybutanoate exerts its effects involves its role as a metabolic intermediate. It participates in the citric acid cycle, where it is converted to other metabolites that are essential for energy production. The molecular targets include enzymes involved in this cycle, such as dehydrogenases and synthases.

Comparaison Avec Des Composés Similaires

Sodium ®-2-hydroxybutanoate: The enantiomer of sodium (S)-2-hydroxybutanoate, which has different biological activities.

Sodium lactate: Another sodium salt of a hydroxy acid, used in similar applications but with different properties.

Sodium 3-hydroxybutanoate: A related compound with a hydroxyl group on the third carbon instead of the second.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activities and chemical reactivity compared to its enantiomer and other similar compounds.

Activité Biologique

Sodium (S)-2-hydroxybutanoate, commonly referred to as sodium 2-hydroxybutyrate (Na-2HB), is a compound that has garnered attention for its diverse biological activities, particularly in metabolic regulation and potential therapeutic applications. This article provides an in-depth overview of its biological activity, supported by recent research findings, case studies, and data tables.

Overview of Sodium 2-Hydroxybutyrate

Sodium 2-hydroxybutyrate is a sodium salt of 2-hydroxybutyric acid, a metabolite involved in various biochemical pathways. It is produced endogenously during the metabolism of certain amino acids and carbohydrates. The compound has been studied for its effects on energy metabolism, exercise performance, and potential implications in metabolic disorders.

Sodium 2-hydroxybutyrate exerts its effects through several mechanisms:

- Inhibition of Branched-Chain Aminotransferases (BCATs) : Research indicates that 2HB inhibits BCAT enzymes, which play a crucial role in branched-chain amino acid (BCAA) metabolism. This inhibition leads to a shift in protein ADP-ribosylation, enhancing oxidative capacity in skeletal muscle .

- Regulation of Gene Expression : The compound has been shown to influence the transcriptional regulation of genes involved in BCAA degradation via C/EBPβ-mediated pathways. This response is critical for improving exercise performance and metabolic efficiency .

- Impact on Mitochondrial Function : Sodium 2-hydroxybutyrate has been linked to increased mitochondrial respiration and oxidative capacity, suggesting its potential as a metabolic enhancer during physical exertion .

Case Studies and Clinical Trials

- Exercise Performance Enhancement : In animal studies, repeated administration of sodium 2-hydroxybutyrate resulted in improved time-to-exhaustion during exercise tests, mimicking the physiological adaptations seen with exercise training .

- Metabolic Disorders : A study involving subjects with metabolic disorders showed that sodium 2-hydroxybutyrate could modulate serum levels of D-βHB, indicating its role in energy metabolism regulation .

- Safety and Side Effects : In clinical trials, some participants experienced adverse effects such as nausea and vomiting; however, these were not widespread among all subjects .

Data Tables

The following table summarizes key findings from various studies on sodium 2-hydroxybutyrate:

Propriétés

IUPAC Name |

sodium;(2S)-2-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSCXNXKSOHVSQ-DFWYDOINSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.